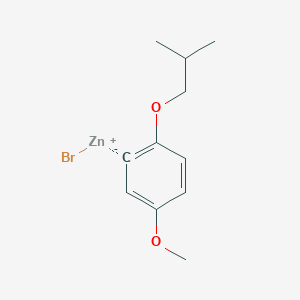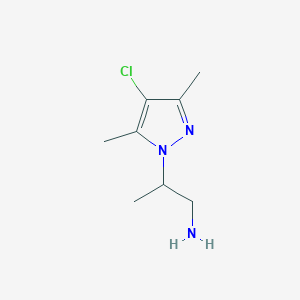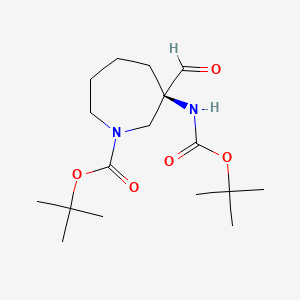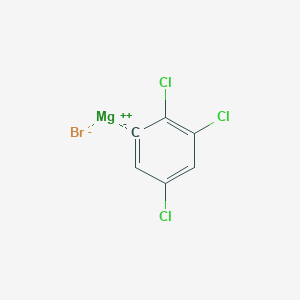
2,3,5-Trichlorophenylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Trichlorophenylmagnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is characterized by the presence of three chlorine atoms on the phenyl ring and a magnesium bromide group, dissolved in THF, a common solvent for Grignard reagents due to its ability to stabilize the reactive species.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3,5-Trichlorophenylmagnesium bromide can be synthesized through the reaction of 2,3,5-trichlorobromobenzene with magnesium metal in the presence of THF. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Catalyst: A small amount of iodine or a similar catalyst may be used to initiate the reaction.
Solvent: THF is used as the solvent to dissolve both the magnesium and the organic halide.
Industrial Production Methods
On an industrial scale, the preparation of this compound follows similar principles but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The process involves:
Large-scale reactors: Equipped with efficient stirring and temperature control.
Continuous monitoring: To ensure the reaction proceeds smoothly and to detect any potential issues early.
Purification steps: To remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5-Trichlorophenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic addition: To carbonyl compounds (e.g., aldehydes and ketones) to form alcohols.
Nucleophilic substitution: With alkyl halides to form new carbon-carbon bonds.
Coupling reactions: With various electrophiles to form biaryl compounds.
Common Reagents and Conditions
Carbonyl compounds: Such as aldehydes and ketones, under anhydrous conditions.
Alkyl halides: Under anhydrous conditions and often in the presence of a catalyst.
Electrophiles: Such as aryl halides, often in the presence of a transition metal catalyst.
Major Products
Alcohols: From the addition to carbonyl compounds.
Alkylated products: From nucleophilic substitution reactions.
Biaryl compounds: From coupling reactions.
Applications De Recherche Scientifique
2,3,5-Trichlorophenylmagnesium bromide is used in various scientific research applications, including:
Organic synthesis: As a key reagent for forming carbon-carbon bonds.
Pharmaceutical research: For the synthesis of complex molecules and potential drug candidates.
Material science: In the preparation of polymers and other advanced materials.
Agricultural chemistry: For the synthesis of agrochemicals and pesticides.
Mécanisme D'action
The mechanism of action of 2,3,5-Trichlorophenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium bromide group stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. The molecular targets include carbonyl compounds, alkyl halides, and other electrophiles, with the reaction pathways involving the formation of tetrahedral intermediates and subsequent product formation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chlorophenylmagnesium bromide
- 4-Chlorophenylmagnesium bromide
- 4-Methoxyphenylmagnesium bromide
- 4-(Trifluoromethoxy)phenylmagnesium bromide
- 3-Fluorophenylmagnesium bromide
Uniqueness
2,3,5-Trichlorophenylmagnesium bromide is unique due to the presence of three chlorine atoms on the phenyl ring, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in specific synthetic applications where such electronic effects are desirable.
Propriétés
IUPAC Name |
magnesium;1,2,4-trichlorobenzene-6-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3.BrH.Mg/c7-4-1-2-5(8)6(9)3-4;;/h1,3H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFGIVPKRSQEGA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C(=C(C=C1Cl)Cl)Cl.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl3Mg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
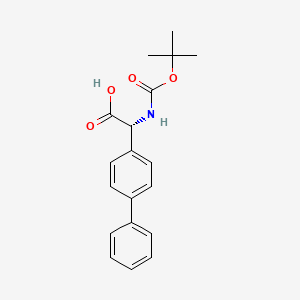
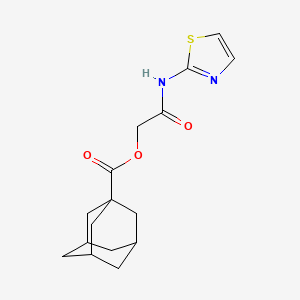
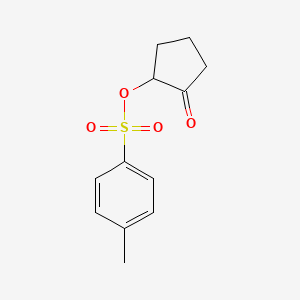
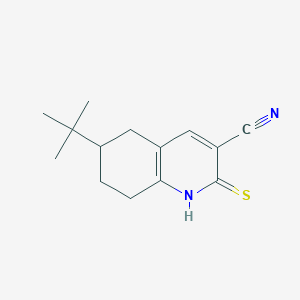
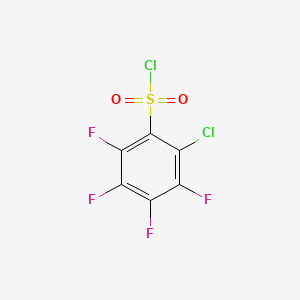
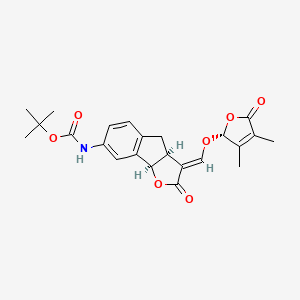
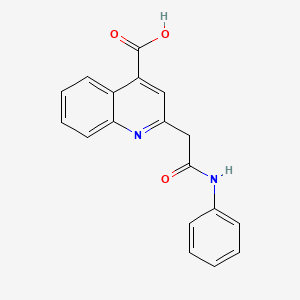
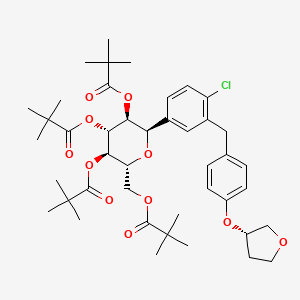
![3-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid](/img/structure/B14890664.png)
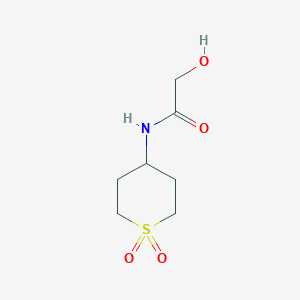
![ethyl {[4-cyano-1-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]oxy}acetate](/img/structure/B14890672.png)
